molecular formula C14H16Cl2F3N3 B1525498 2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride CAS No. 1315366-83-6

2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride

Cat. No.: B1525498
CAS No.: 1315366-83-6
M. Wt: 354.2 g/mol
InChI Key: ICJHJOIKVQDKPD-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a trifluoromethyl-substituted phenyl group, and an imidazole ring, making it a complex and versatile molecule. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidin-2-ones can be achieved through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to control the selectivity of the reactions. The trifluoromethylation step, which introduces the trifluoromethyl group, is crucial and can be achieved through radical trifluoromethylation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride is unique due to its combination of a pyrrolidine ring, a trifluoromethyl-substituted phenyl group, and an imidazole ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research.

Properties

IUPAC Name

2-pyrrolidin-2-yl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3.2ClH/c15-14(16,17)10-4-1-3-9(7-10)12-8-19-13(20-12)11-5-2-6-18-11;;/h1,3-4,7-8,11,18H,2,5-6H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJHJOIKVQDKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC(=CC=C3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride
Reactant of Route 3
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2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride
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2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride
Reactant of Route 5
2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride
Reactant of Route 6
2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride

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